4-[(3-Bromophenyl)methoxy]piperidine
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Overview
Description
4-[(3-Bromobenzyl)oxy]piperidine is a chemical compound that has garnered attention in various fields of scientific research It is characterized by the presence of a piperidine ring substituted with a 3-bromobenzyl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromobenzyl)oxy]piperidine typically involves the reaction of piperidine with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for 4-[(3-bromobenzyl)oxy]piperidine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromobenzyl)oxy]piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromobenzyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the piperidine ring or the benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether are common methods.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and substituted amines.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include reduced piperidine derivatives and benzyl alcohols.
Scientific Research Applications
4-[(3-Bromobenzyl)oxy]piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the interaction of piperidine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways involving piperidine-containing molecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(3-bromobenzyl)oxy]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, through its piperidine ring and bromobenzyl group. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorobenzyl)oxy]piperidine
- 4-[(3-Fluorobenzyl)oxy]piperidine
- 4-[(3-Methylbenzyl)oxy]piperidine
Uniqueness
4-[(3-Bromobenzyl)oxy]piperidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in research and development .
Properties
Molecular Formula |
C12H16BrNO |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methoxy]piperidine |
InChI |
InChI=1S/C12H16BrNO/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12/h1-3,8,12,14H,4-7,9H2 |
InChI Key |
LGJZIPAPZVTQSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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